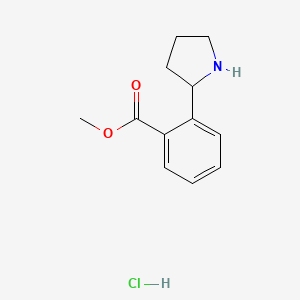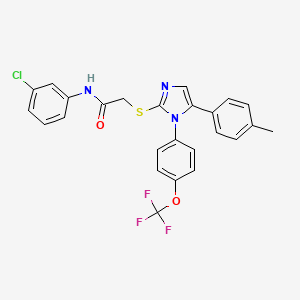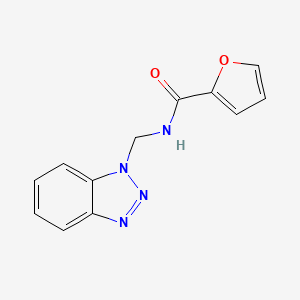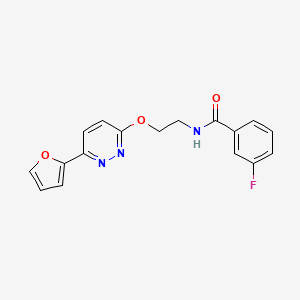
8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H28N6O3 and its molecular weight is 424.505. The purity is usually 95%.
BenchChem offers high-quality 8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analgesic Activity
- Research indicates that derivatives of purine-2,6-dione, similar to the specified compound, exhibit significant analgesic and anti-inflammatory effects. Some of these compounds have shown greater effectiveness than reference drugs in tests, and they also inhibit phosphodiesterase activity, which is associated with pain perception (Zygmunt et al., 2015).
Psychotropic Potential
- Another study focuses on derivatives of purine-2,6-dione, which display properties indicating potential use as psychotropic agents, specifically for antidepressant and anxiolytic effects. These compounds have been found to influence serotonin receptors, which play a crucial role in mood and anxiety disorders (Chłoń-Rzepa et al., 2013).
Anticonvulsant Properties
- Compounds related to the specified chemical structure have been tested for anticonvulsant activity. Several of these compounds were effective in different seizure models, indicating their potential use in treating epilepsy or related seizure disorders (Kamiński et al., 2011).
Antimicrobial and Anticancer Activities
- Some derivatives of the specified compound have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies indicate the potential of such compounds in treating various bacterial and fungal infections, as well as exhibiting properties that may be useful in cancer therapy (Patel et al., 2012).
Wirkmechanismus
Target of Action
CHEMBL1504752, also known as 8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione, primarily targets the enzyme Aldehyde dehydrogenase 1A1 (ALDH1A1) . ALDH1A1 is a key enzyme involved in the oxidation of aldehydes to their corresponding carboxylic acids and plays a crucial role in cellular detoxification processes .
Mode of Action
The compound interacts with ALDH1A1 and inhibits its activity .
Biochemical Pathways
The inhibition of ALDH1A1 by CHEMBL1504752 affects the aldehyde metabolism pathway . ALDH1A1 is responsible for the oxidation of aldehydes, and its inhibition can lead to the accumulation of these compounds, potentially causing cellular damage .
Result of Action
The inhibition of aldh1a1 can disrupt normal cellular processes and potentially lead to cellular damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CHEMBL1504752. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with ALDH1A1 . .
Eigenschaften
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-4-26-10-12-27(13-11-26)15-18-23-20-19(21(30)25(3)22(31)24(20)2)28(18)14-17(29)16-8-6-5-7-9-16/h5-9H,4,10-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNHDFSBLYSKAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC3=C(N2CC(=O)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2391976.png)





![8-butyl-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391985.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2391987.png)

![3-[2-(tritylamino)ethyl]-1H-indol-5-ol](/img/structure/B2391991.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2-(2-fluoro-4-nitrophenyl)acetamide](/img/structure/B2391996.png)
![2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2391997.png)